4-[2-[6-[[(2S)-6-amino-1-hydroxy-1-iminohexan-2-yl]-[(3S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1,5-dihydroxy-2-[[(2S)-1-hydroxy-2-[[(2R)-1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid
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Overview
Description
[Lys8(Alexa 488)]PVA is a fluorescently labeled peptide used extensively in biological and chemical research. The Alexa Fluor 488 dye is known for its bright green fluorescence, high photostability, and pH insensitivity, making it ideal for various imaging and detection applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Lys8(Alexa 488)]PVA involves the conjugation of the Alexa Fluor 488 dye to a lysine residue in the peptide. The dye is typically activated as a succinimidyl ester, which reacts with the primary amine group of lysine to form a stable amide bond. The reaction is carried out in an aqueous buffer, usually at a pH of 7.2 to 8.5, to ensure optimal reactivity and stability .
Industrial Production Methods
Industrial production of [Lys8(Alexa 488)]PVA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized and stored under desiccated conditions to maintain its stability and fluorescence properties .
Chemical Reactions Analysis
Types of Reactions
[Lys8(Alexa 488)]PVA primarily undergoes substitution reactions, where the Alexa Fluor 488 dye is conjugated to the peptide. It can also participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to the presence of azide or alkyne functional groups .
Common Reagents and Conditions
Substitution Reactions: Succinimidyl ester of Alexa Fluor 488, aqueous buffer (pH 7.2-8.5).
Click Chemistry: Copper(I) catalyst, alkyne or azide functional groups, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major product of these reactions is the fluorescently labeled peptide, [Lys8(Alexa 488)]PVA, which retains the fluorescence properties of the Alexa Fluor 488 dye .
Scientific Research Applications
[Lys8(Alexa 488)]PVA is widely used in various scientific research fields:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Industry: Applied in the development of biosensors and diagnostic kits for environmental and clinical testing.
Mechanism of Action
The mechanism of action of [Lys8(Alexa 488)]PVA involves the excitation of the Alexa Fluor 488 dye at 488 nm, followed by the emission of green fluorescence at 519 nm. This fluorescence can be detected and quantified using various imaging and detection systems. The peptide component of the compound can target specific molecular structures, allowing for precise localization and visualization of biological processes .
Comparison with Similar Compounds
Similar Compounds
Alexa Fluor 532: Another fluorescent dye with different excitation and emission properties.
Cy5: A red-fluorescent dye used in similar applications but with different spectral properties.
Uniqueness
[Lys8(Alexa 488)]PVA is unique due to its combination of the highly photostable Alexa Fluor 488 dye and the specific targeting capabilities of the peptide. This makes it particularly useful for applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C94H122Cl3N17O23S3 |
---|---|
Molecular Weight |
2060.6 g/mol |
IUPAC Name |
4-[2-[6-[[(2S)-6-amino-1-hydroxy-1-iminohexan-2-yl]-[(3S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1,5-dihydroxy-2-[[(2S)-1-hydroxy-2-[[(2R)-1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid |
InChI |
InChI=1S/C94H122Cl3N17O23S3/c1-48-44-93(3,4)110-77-56(48)41-58-71(59-42-57-49(2)45-94(5,6)111-78(57)83(140(134,135)136)80(59)137-79(58)82(77)139(131,132)133)72-73(91(129)130)74(95)76(97)81(75(72)96)138-47-68(119)104-36-15-9-12-21-70(121)114(64(84(101)122)20-13-14-35-98)89(127)53-34-38-113(46-53)90(128)61(19-16-37-105-92(102)103)107-87(125)63(43-67(100)118)108-85(123)60(31-32-66(99)117)106-86(124)62(39-51-17-10-8-11-18-51)109-88(126)65(40-52-24-29-55(116)30-25-52)112(7)69(120)33-26-50-22-27-54(115)28-23-50/h8,10-11,17-18,22-25,27-30,41,48-49,53,57,60-65,80,83,110,115-116H,9,12-16,19-21,26,31-40,42-47,98H2,1-7H3,(H2,99,117)(H2,100,118)(H2,101,122)(H,104,119)(H,106,124)(H,107,125)(H,108,123)(H,109,126)(H,129,130)(H4,102,103,105)(H,131,132,133)(H,134,135,136)/t48?,49?,53-,57?,60-,61-,62-,63-,64-,65+,80?,83?/m0/s1 |
InChI Key |
SVLGRIWNJNOFJU-CRAMPYNJSA-N |
Isomeric SMILES |
CC1CC(N=C2C1CC3=C(C4=C(C(=C5C(=C4)C(CC(N5)(C)C)C)S(=O)(=O)O)OC3C2S(=O)(=O)O)C6=C(C(=C(C(=C6Cl)SCC(=NCCCCCC(=O)N([C@@H](CCCCN)C(=N)O)C(=O)[C@H]7CCN(C7)C(=O)[C@H](CCCNC(=N)N)N=C([C@H](CC(=N)O)N=C([C@H](CCC(=N)O)N=C([C@H](CC8=CC=CC=C8)N=C([C@@H](CC9=CC=C(C=C9)O)N(C)C(=O)CCC1=CC=C(C=C1)O)O)O)O)O)O)Cl)Cl)C(=O)O)(C)C |
Canonical SMILES |
CC1CC(N=C2C1CC3=C(C4=C(C(=C5C(=C4)C(CC(N5)(C)C)C)S(=O)(=O)O)OC3C2S(=O)(=O)O)C6=C(C(=C(C(=C6Cl)SCC(=NCCCCCC(=O)N(C(CCCCN)C(=N)O)C(=O)C7CCN(C7)C(=O)C(CCCNC(=N)N)N=C(C(CC(=N)O)N=C(C(CCC(=N)O)N=C(C(CC8=CC=CC=C8)N=C(C(CC9=CC=C(C=C9)O)N(C)C(=O)CCC1=CC=C(C=C1)O)O)O)O)O)O)Cl)Cl)C(=O)O)(C)C |
Origin of Product |
United States |
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